[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester [(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC1827973
InChI: InChI=1S/C29H40F2N4O4/c1-20(2)25(21-13-8-7-9-14-21)39-28(38)35-29(3,19-22-15-12-16-23(30)24(22)31)26(36)33-17-10-5-4-6-11-18-34-27(32)37/h7-9,12-16,20,25H,4-6,10-11,17-19H2,1-3H3,(H,33,36)(H,35,38)(H3,32,34,37)/t25-,29+/m0/s1
SMILES:
Molecular Formula: C29H40F2N4O4
Molecular Weight: 546.6 g/mol

[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester

CAS No.:

Cat. No.: VC1827973

Molecular Formula: C29H40F2N4O4

Molecular Weight: 546.6 g/mol

* For research use only. Not for human or veterinary use.

[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester -

Specification

Molecular Formula C29H40F2N4O4
Molecular Weight 546.6 g/mol
IUPAC Name [(1S)-2-methyl-1-phenylpropyl] N-[(2R)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C29H40F2N4O4/c1-20(2)25(21-13-8-7-9-14-21)39-28(38)35-29(3,19-22-15-12-16-23(30)24(22)31)26(36)33-17-10-5-4-6-11-18-34-27(32)37/h7-9,12-16,20,25H,4-6,10-11,17-19H2,1-3H3,(H,33,36)(H,35,38)(H3,32,34,37)/t25-,29+/m0/s1
Standard InChI Key IWEYVTFOHKCWJN-ABYGYWHVSA-N
Isomeric SMILES CC(C)[C@@H](C1=CC=CC=C1)OC(=O)N[C@](C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N
Canonical SMILES CC(C)C(C1=CC=CC=C1)OC(=O)NC(C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N

Introduction

[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester, also known as PD-161182, is a complex organic compound with a molecular formula of C29H40F2N4O4 and a molecular weight of 546.6 g/mol . This compound is part of a broader class of molecules that have been studied for their potential biological activities, including interactions with various targets in drug discovery processes.

Data Analysis and Visualization

In analyzing compounds like PD-161182, software tools such as Compound Discoverer from Thermo Fisher Scientific play a crucial role. These tools enable the integration of data from mass spectrometry experiments, facilitating the identification and characterization of compounds in complex samples . The software provides features for data visualization and statistical analysis, which are essential for understanding the biological activities and potential applications of compounds.

Data Table: Key Information about [(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester

PropertyDescription
Molecular FormulaC29H40F2N4O4
Molecular Weight546.6 g/mol
IUPAC Name[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate
SynonymsCHEMBL45340, PD-161182, [(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester
IdentifiersPubChem CID: 9915428, Pharos Ligand ID: NNHMBAHRXN86

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